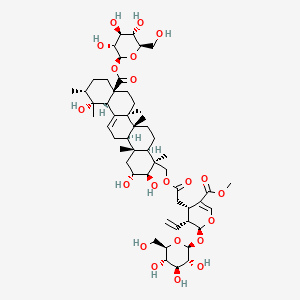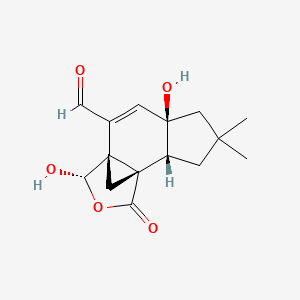
Desfontainoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desfontainoside is a natural product found in Desfontainia spinosa with data available.
Wissenschaftliche Forschungsanwendungen
1. Chemotaxonomic Evidence and Novel Compounds
Desfontainoside, identified in the leaves and stems of Desfontainia spinosa, is part of a novel class of compounds consisting of ester-linked triterpene and seco-iridoid congeners. This compound provides chemotaxonomic evidence supporting the classification of Desfontainia in the Loganiaceae family. The presence of desfontainoside and related compounds in Desfontainia spinosa offers insight into the plant's unique chemical composition and potential applications in chemotaxonomy (Houghton & Lian, 1986).
2. Antiproliferative Potential
Iron chelators like desferrioxamine, which shares structural similarities with desfontainoside, have demonstrated potential as antiproliferative agents. Studies suggest that iron chelation can be an effective strategy against various types of cancer cells. This highlights the potential role of compounds like desfontainoside in cancer research and therapy, due to their iron-chelating properties (Richardson, Tran, & Ponka, 1995).
3. Antiviral Properties
Similar compounds to desfontainoside, such as desferrioxamine, have shown inhibitory effects on viral replication, such as in the case of human cytomegalovirus. This suggests a potential research avenue for desfontainoside in the study of antiviral therapies, especially in the context of viral diseases where iron metabolism plays a role (Činátl, Činátl, Rabenau, Gümbel, Kornhuber, & Doerr, 1994).
4. Iron Overload Treatment
Compounds structurally related to desfontainoside, such as desferrioxamine, have been widely used in treating iron overload conditions like thalassemia. Research on desfontainoside could provide new insights into more effective treatment strategies for iron overload diseases, given its potential as an iron chelator (Hershko, Konijn, & Link, 1998).
5. Blood Compatibility and Iron Chelation
Studies on desferrioxamine, related to desfontainoside, have demonstrated its effectiveness as an iron chelator with good blood compatibility. This makes it a candidate for developing non-toxic iron chelators with potential therapeutic applications, a research area that desfontainoside could also contribute to (Rossi, Mustafa, Jackson, Burt, Horte, Scott, & Kizhakkedathu, 2009).
Eigenschaften
CAS-Nummer |
105470-65-3 |
|---|---|
Molekularformel |
C53H80O21 |
Molekulargewicht |
1053.202 |
IUPAC-Name |
methyl (2S,3R,4S)-4-[2-[[(2R,3R,4S,4aR,6aR,6bS,8aS,11R,12R,12aS,14aR,14bR)-2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicen-4-yl]methoxy]-2-oxoethyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C53H80O21/c1-9-25-26(27(43(65)68-8)22-69-44(25)73-45-39(62)37(60)35(58)30(20-54)71-45)18-34(57)70-23-49(4)32-13-14-51(6)33(48(32,3)19-29(56)42(49)64)11-10-28-41-52(7,67)24(2)12-15-53(41,17-16-50(28,51)5)47(66)74-46-40(63)38(61)36(59)31(21-55)72-46/h9-10,22,24-26,29-33,35-42,44-46,54-56,58-64,67H,1,11-21,23H2,2-8H3/t24-,25-,26+,29-,30-,31-,32-,33-,35-,36-,37+,38+,39-,40-,41-,42+,44+,45+,46+,48+,49-,50-,51-,52-,53+/m1/s1 |
InChI-Schlüssel |
DZNGHAQRGZEQAX-XWNBIBGFSA-N |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)COC(=O)CC6C(C(OC=C6C(=O)OC)OC7C(C(C(C(O7)CO)O)O)O)C=C)O)O)C)C)C2C1(C)O)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzo[b]fluoranthene](/img/structure/B1141397.png)
![[2-Amino-3-(hydroxymethyl)phenyl]methanone](/img/structure/B1141399.png)

![7-Piperazin-1-yl-thieno[2,3-c]pyridine HCl](/img/structure/B1141403.png)
![2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl-methyl Phosphate](/img/structure/B1141404.png)
